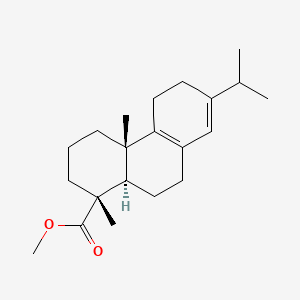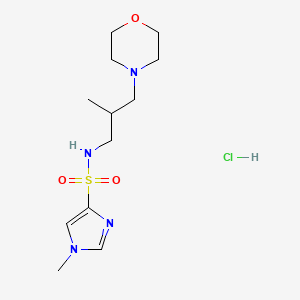
N-(3-Morpholino-2-methyl-1-propyl)-1-methyl-4-imidazolesulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Morpholino-2-methyl-1-propyl)-1-methyl-4-imidazolesulfonamide hydrochloride is a synthetic organic compound It is characterized by the presence of a morpholine ring, an imidazole ring, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Morpholino-2-methyl-1-propyl)-1-methyl-4-imidazolesulfonamide hydrochloride typically involves multiple steps:
Formation of the Morpholine Derivative: The initial step involves the preparation of the morpholine derivative through the reaction of morpholine with an appropriate alkylating agent.
Imidazole Ring Formation: The next step involves the formation of the imidazole ring, which can be achieved through cyclization reactions involving suitable precursors.
Sulfonamide Group Introduction:
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
N-(3-Morpholino-2-methyl-1-propyl)-1-methyl-4-imidazolesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism by which N-(3-Morpholino-2-methyl-1-propyl)-1-methyl-4-imidazolesulfonamide hydrochloride exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound may modulate biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- N-(3-Morpholino-2-methyl-1-propyl)-1-methyl-4-imidazolesulfonamide
- N-(3-Morpholino-2-methyl-1-propyl)-1-methyl-4-imidazolesulfonamide sulfate
- N-(3-Morpholino-2-methyl-1-propyl)-1-methyl-4-imidazolesulfonamide phosphate
Uniqueness
N-(3-Morpholino-2-methyl-1-propyl)-1-methyl-4-imidazolesulfonamide hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest in research and industry.
特性
CAS番号 |
137048-36-3 |
|---|---|
分子式 |
C12H23ClN4O3S |
分子量 |
338.86 g/mol |
IUPAC名 |
1-methyl-N-(2-methyl-3-morpholin-4-ylpropyl)imidazole-4-sulfonamide;hydrochloride |
InChI |
InChI=1S/C12H22N4O3S.ClH/c1-11(8-16-3-5-19-6-4-16)7-14-20(17,18)12-9-15(2)10-13-12;/h9-11,14H,3-8H2,1-2H3;1H |
InChIキー |
ZBFHYGAKZXIZBA-UHFFFAOYSA-N |
正規SMILES |
CC(CNS(=O)(=O)C1=CN(C=N1)C)CN2CCOCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


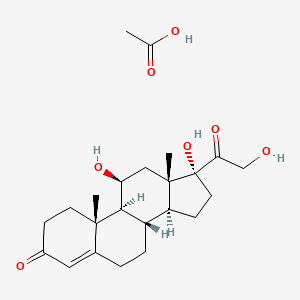
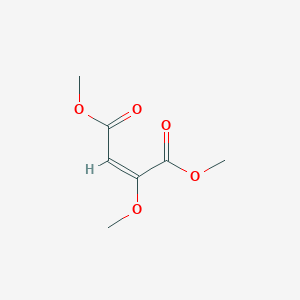

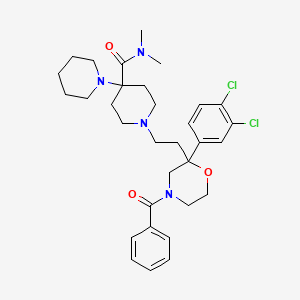
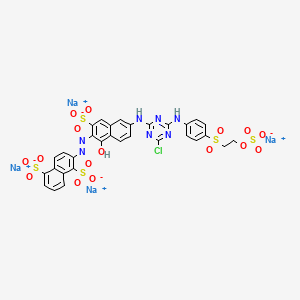

![4-O-[2-(diethylamino)ethyl] 1-O-ethyl 2-ethyl-2-phenylbutanedioate](/img/structure/B12776278.png)



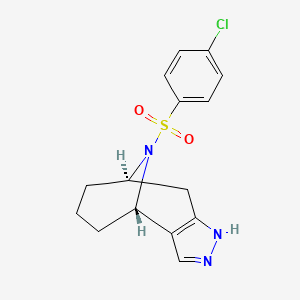
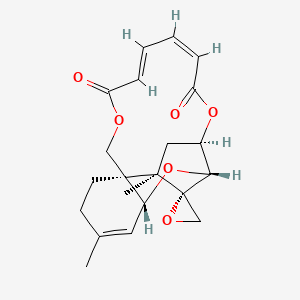
![N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12776338.png)
